3-Amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid
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Overview
Description
3-Amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that contains a benzothiophene core structure. Benzothiophenes are naturally occurring heterocycles found in petroleum deposits and have been identified in various complex glycosides.
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the preparation of kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling and regulation. They catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules, a process known as phosphorylation.
Mode of Action
This could result in changes in the phosphorylation status of the target molecules, affecting their function and potentially leading to alterations in cell signaling pathways .
Biochemical Pathways
Given its potential role as a kinase inhibitor, it could impact a variety of cellular processes, including cell growth, differentiation, and apoptosis, which are commonly regulated by kinases .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific kinase targets it inhibits. In general, kinase inhibitors can disrupt cell signaling pathways, potentially leading to altered cell function or even cell death . The exact effects would depend on the specific cellular context and the pathways that the target kinases are involved in.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to 3-aminobenzo[b]thiophenes with yields ranging from 58% to 96% .
Industrial Production Methods
This can be achieved through various chemical synthesis techniques, including the use of trifluoromethylating agents and appropriate reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like DMSO .
Major Products Formed
The major products formed from these reactions include various substituted benzothiophene derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
3-Amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its role as a kinase inhibitor.
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)-benzo[b]thiophene-2-carboxylic acid: Similar in structure but lacks the amino group.
3-Fluorobenzothiophene derivatives: These compounds have similar core structures but different substituents.
Uniqueness
3-Amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid is unique due to the presence of both the amino group and the trifluoromethyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile building block in synthetic chemistry and its efficacy as a bioactive molecule in medicinal chemistry .
Biological Activity
3-Amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid is a heterocyclic compound with a unique benzothiophene core structure. This compound has garnered attention due to its potential biological activities, including its role as an inhibitor in various biochemical pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
IUPAC Name: 3-amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Molecular Formula: C10H6F3NO2S
CAS Number: 1609255-54-0
Molecular Weight: 289.27 g/mol
This compound features both an amino group and a trifluoromethyl group, which contribute to its distinctive chemical behavior and biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as a kinase inhibitor and its effects on different biological systems.
Kinase Inhibition
One of the primary areas of research involves the compound's ability to inhibit specific protein kinases, which are crucial in regulating cellular functions. For instance, it has been noted for its potential role in targeting kinases involved in cancer pathways.
Study on Cholinesterase Inhibition
A recent study investigated the inhibitory effects of related benzothiophene compounds on cholinesterases (AChE and BChE). While not directly testing this compound, the findings from this study provide insights into the structure-activity relationship that could be relevant for our compound.
Compound | AChE IC50 (μM) | BChE IC50 (μM) |
---|---|---|
5f | 62.10 | N/A |
5h | N/A | 24.35 |
These results indicate that modifications to the benzothiophene scaffold can significantly enhance inhibitory activity against cholinesterases, suggesting that similar modifications could be explored for this compound to optimize its bioactivity .
Mechanistic Insights
Molecular docking studies have been employed to elucidate the binding interactions between benzothiophene derivatives and their target enzymes. These studies suggest that the trifluoromethyl group enhances binding affinity through hydrophobic interactions, while the amino group may participate in hydrogen bonding with active site residues .
Cell Viability Studies
In vitro studies using SH-SY5Y neuroblastoma cells have shown that certain benzothiophene derivatives exhibit low cytotoxicity at effective concentrations, indicating their potential therapeutic window. For instance, compounds tested at concentrations up to 200 μM did not significantly affect cell viability .
Properties
IUPAC Name |
3-amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2S/c11-10(12,13)4-1-2-6-5(3-4)7(14)8(17-6)9(15)16/h1-3H,14H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRGBCMUYUSWKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=C(S2)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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